An In-Depth Technical Guide to 4-Chloro-2,6-dimethylaniline: Physicochemical Properties and Experimental Protocols
An In-Depth Technical Guide to 4-Chloro-2,6-dimethylaniline: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,6-dimethylaniline is a halogenated aromatic amine of significant interest in various chemical and pharmaceutical applications. It serves as a crucial intermediate in the synthesis of dyes, pesticides, and active pharmaceutical ingredients. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Chloro-2,6-dimethylaniline, detailed experimental protocols for its synthesis and analysis, and insights into its potential metabolic and toxicological pathways.
Physicochemical Properties
The physical and chemical properties of 4-Chloro-2,6-dimethylaniline are summarized in the tables below, providing a consolidated reference for key quantitative data.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | White to pale cream/brown/gray or pink crystals or powder | [2] |
| Melting Point | 45-50 °C | [3] |
| Boiling Point | 260.6 °C at 760 mmHg | [3] |
| Density | 1.142 g/cm³ | [3] |
| Solubility | Slightly soluble in water | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides fragmentation patterns for structural elucidation and purity analysis. | [4][5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H stretching (primary amine), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Cl stretching. | [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra provide detailed information on the chemical environment of each proton and carbon atom, confirming the molecular structure. | [7] |
Experimental Protocols
This section outlines generalized experimental methodologies for the synthesis, purification, and analysis of 4-Chloro-2,6-dimethylaniline. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.
Synthesis of 4-Chloro-2,6-dimethylaniline
A common method for the synthesis of 4-Chloro-2,6-dimethylaniline involves the direct chlorination of 2,6-dimethylaniline. The following protocol is based on established chemical principles.[8]
Materials:
-
2,6-dimethylaniline
-
An inert organic solvent (e.g., carbon tetrachloride)
-
Hydrochloric acid (gas or concentrated solution)
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Sodium hydroxide solution
-
Water
Procedure:
-
Dissolve or suspend 2,6-dimethylaniline in an inert organic solvent.
-
Precipitate the 2,6-dimethylanilinium salt by introducing hydrochloric acid.
-
Cool the mixture to a suitable temperature (e.g., 10-15 °C).
-
Slowly introduce the chlorinating agent over several hours while maintaining the temperature.
-
After the reaction is complete, the crude 4-chloro-2,6-dimethylaniline hydrochloride can be isolated.
-
To obtain the free base, the hydrochloride salt is treated with a sodium hydroxide solution.
-
The resulting 4-Chloro-2,6-dimethylaniline can then be purified.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Procedure:
-
The crude 4-Chloro-2,6-dimethylaniline can be subjected to steam distillation.[8]
-
Alternatively, fractional distillation under reduced pressure can be employed for higher purity.[8]
-
The purity of the final product should be assessed using analytical techniques such as GC-MS.
Analytical Methods
GC-MS is a powerful technique for assessing the purity and confirming the identity of 4-Chloro-2,6-dimethylaniline.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1000 µg/mL.[4]
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
An internal standard (e.g., N-methylaniline) can be added to both the sample and calibration standards for improved quantitative accuracy.[4]
Instrumental Parameters (General Guidance):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable for the separation of anilines.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.[5]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target molecule (e.g., m/z 50-450).
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and press the mixture into a thin, transparent pellet.[9]
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[9]
-
Solution: Dissolve the sample in a suitable IR-transparent solvent and place it in a liquid cell.[10]
NMR spectroscopy provides detailed structural information.
Sample Preparation:
-
Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][11]
-
If the solution contains any solid particles, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
The final volume in the NMR tube should be approximately 0.5-0.6 mL.[12]
Visualized Pathways and Workflows
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 4-Chloro-2,6-dimethylaniline.
Caption: General workflow for the synthesis and purification of 4-Chloro-2,6-dimethylaniline.
Proposed Metabolic Pathway
While specific metabolic pathways for 4-Chloro-2,6-dimethylaniline are not extensively documented, a probable pathway can be inferred based on the metabolism of other chloroanilines and dimethylanilines. The primary metabolic transformations are expected to involve oxidation and conjugation reactions.[13][14]
Caption: Proposed metabolic pathway of 4-Chloro-2,6-dimethylaniline.
General Toxicological Mechanism of Chloroanilines
The toxicity of chloroanilines is often associated with the formation of reactive metabolites that can lead to cellular damage. One of the key toxic effects is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[15]
Caption: General toxicological mechanism of chloroanilines leading to methemoglobinemia and cellular damage.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-Chloro-2,6-dimethylaniline, along with practical experimental guidelines for its synthesis and analysis. The provided data and protocols are intended to support researchers and scientists in their work with this important chemical intermediate. Further research into the specific metabolic and toxicological pathways of 4-Chloro-2,6-dimethylaniline is warranted to fully elucidate its biological effects and ensure its safe handling and application.
References
- 1. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 4-CHLORO-2,6-DIMETHYLANILINE | 24596-18-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
